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Compound of Interest

Compound Name: 2-Cyclohexen-1-one, 3-phenyl-

Cat. No.: B057854

3-Phenyl-2-cyclohexen-1-one is a substituted cyclic ketone belonging to the class of q,3-
unsaturated carbonyl compounds, commonly known as enones.[1] Its molecular structure,
featuring a cyclohexenone ring conjugated with a phenyl group, creates a unique electronic
environment that makes it a valuable and versatile scaffold in organic synthesis and medicinal
chemistry. The core of its utility lies in the electrophilic nature of the 3-carbon and the reactivity
of the carbonyl group, which together provide multiple sites for chemical modification.

This guide offers a comprehensive overview of 3-phenyl-2-cyclohexen-1-one (Molecular
Formula: C12H120, Molecular Weight: 172.22 g/mol ), from its fundamental synthesis and
reaction mechanisms to its emerging applications in drug discovery and materials science.[2][3]
We will explore the causality behind synthetic choices, delve into the mechanistic
underpinnings of its reactivity, and provide practical, field-proven protocols for its synthesis and
modification.

PART 1: Synthesis Strategies for the Cyclohexenone
Core

The construction of the six-membered cyclohexenone ring is a cornerstone of organic
synthesis, with applications ranging from natural product synthesis to the creation of novel
pharmaceuticals.[4] The choice of synthetic route is often dictated by the availability of starting
materials, desired substitution patterns, and scalability.
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The Robinson Annulation: A Classic Ring-Forming
Strategy

The Robinson annulation is a powerful and widely used method for the formation of six-
membered rings.[4][5] Discovered by Sir Robert Robinson in 1935, this reaction sequence
ingeniously combines a Michael addition with an intramolecular aldol condensation to build a
new ring onto an existing ketone.[4][6]

Causality of the Robinson Annulation: This method is exceptionally effective because it forms
two new carbon-carbon bonds and a carbon-carbon double bond in a single operational
seqguence, creating a thermodynamically stable a,3-unsaturated cyclic ketone.[5] The process
begins with the conjugate addition (Michael reaction) of an enolate (the Michael donor) to an
a,B-unsaturated ketone (the Michael acceptor), forming a 1,5-dicarbonyl intermediate.[5][6]
This intermediate is perfectly primed for an intramolecular aldol condensation, where one
carbonyl's enolate attacks the other carbonyl, leading to cyclization and subsequent
dehydration to yield the cyclohexenone product.

A plausible pathway to synthesize 3-phenyl-2-cyclohexen-1-one via this method involves the
reaction between an enolate, such as that derived from diethyl malonate, and benzalacetone
(4-phenyl-3-buten-2-one).
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Mechanism flow for Robinson Annulation synthesis.

Protocol 1: Synthesis via Robinson Annulation

This protocol describes a general procedure for synthesizing 3-phenyl-2-cyclohexen-1-one.

Materials:

Benzalacetone (4-phenyl-3-buten-2-one)

Diethyl malonate

Sodium ethoxide (NaOEt)

Ethanol (absolute)
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Hydrochloric acid (HCI), concentrated
Sodium hydroxide (NaOH)
Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Step-by-Step Methodology:

Enolate Formation & Michael Addition: In a round-bottom flask equipped with a reflux
condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere
(N2). To this solution, add diethyl malonate (1.1 eq) dropwise at room temperature. After
stirring for 15 minutes, add benzalacetone (1.0 eq) and reflux the mixture for 4-6 hours,
monitoring by TLC.

Work-up: Cool the reaction mixture to room temperature and neutralize with dilute HCI.
Extract the product into diethyl ether (3 x 50 mL). Combine the organic layers, wash with
brine, dry over anhydrous MgSOas, and concentrate under reduced pressure to obtain the
crude 1,5-dicarbonyl intermediate.

Hydrolysis and Decarboxylative Cyclization: To the crude intermediate, add a solution of
NaOH (2.5 eq) in water/ethanol and reflux for 4 hours to hydrolyze the esters. Cool the
mixture in an ice bath and acidify with concentrated HCI. Heat the mixture to reflux for an
additional 2-4 hours to induce decarboxylation and the final aldol condensation/dehydration.

Purification: After cooling, extract the final product into diethyl ether. Wash the organic layer
with saturated sodium bicarbonate solution and brine. Dry over anhydrous MgSOu4, filter, and
remove the solvent in vacuo. Purify the resulting crude solid by flash column
chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure 3-
phenyl-2-cyclohexen-1-one.

PART 2: Chemical Reactivity and Mechanistic
Insights

The reactivity of 3-phenyl-2-cyclohexen-1-one is dominated by its a,3-unsaturated ketone

moiety. This system allows for two primary modes of nucleophilic attack: 1,2-addition directly to
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the carbonyl carbon, and 1,4-conjugate addition (Michael addition) to the B-carbon.

Michael Addition: The Power of Conjugate Addition

The Michael addition is a cornerstone reaction for forming carbon-carbon and carbon-
heteroatom bonds.[7] In 3-phenyl-2-cyclohexen-1-one, the electron-withdrawing carbonyl group
polarizes the double bond, rendering the 3-carbon electrophilic and highly susceptible to attack
by soft nucleophiles.[8][9]

Causality of Reactivity: "Soft" nucleophiles, such as enolates, organocuprates (Gilman
reagents), thiols, and amines, preferentially attack the (3-carbon in a 1,4-conjugate fashion.[8]
This preference is explained by Hard Soft Acid-Base (HSAB) theory, which posits that soft
nucleophiles react more readily with soft electrophilic centers. The [3-carbon of an enone is
considered a "soft" electrophile. The reaction proceeds through a resonance-stabilized enolate
intermediate, which is then protonated to give the final adduct.[7]

Michael Addition Workflow
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Generalized mechanism of the Michael Addition.

This reactivity is fundamental to the use of the 3-phenyl-2-cyclohexen-1-one scaffold in building
molecular complexity, allowing for the controlled introduction of a wide variety of functional
groups at the 3- and 4-positions of the ring.
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PART 3: Applications in Research and Drug
Development

The cyclohexenone core is a "privileged scaffold” in medicinal chemistry, meaning it appears in
a wide range of biologically active compounds. Derivatives of 3-phenyl-2-cyclohexen-1-one
have been investigated for a variety of therapeutic applications.[10]

Anticancer and Antimicrobial Potential

Research has demonstrated that cyclohexenone derivatives possess significant biological
activity.[11][12] The enone functionality can act as a Michael acceptor, enabling it to covalently
bind to nucleophilic residues (like cysteine) in biological macromolecules, such as enzymes or
transcription factors, thereby modulating their function.

o Anticancer Activity: Certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives
have been shown to inhibit the growth of cancer cells, such as the HCT116 colon cancer cell
line, by inducing apoptosis.[11]

o Antimicrobial Activity: Various cyclohexenone derivatives have exhibited promising activity
against a range of plant pathogenic bacteria and fungi.[12][13] For instance, some
derivatives have shown potent inhibitory effects against S. aureus and E. coli.[13]

The general workflow for leveraging this scaffold in drug discovery involves synthesis followed
by biological screening.
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Drug discovery workflow using the cyclohexenone scaffold.

Summary of Biological Activities
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Target/Mechanism

Derivative Class Biological Activity . Reference
(if known)
Ethyl 3,5-diphenyl-2- ) ) )
Anticancer (Colon Induction of apoptosis,
cyclohexenone-6- o 11]
Cancer) caspase activation
carboxylates
Benzyloxy Chalcone- ) ) Inhibition of microbial
) Antibacterial, )
derived ] o growth, radical [13]
Antifungal, Antioxidant )
Cyclohexenones scavenging
Oxygenated Antibacterial, o ]
] Inhibition of mycelial
Cyclohexanone Antifungal (Plant ] [12]
o and bacterial growth
Derivatives Pathogens)
Naphthyl
Cyclohexanone Antimicrobial Not specified [14]

Derivatives

PART 4: Physicochemical and Spectroscopic Data

Accurate identification and characterization are critical for ensuring the purity and identity of a

synthesized compound.
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Property Value Source

IUPAC Name 3-phenylcyclohex-2-en-1-one [2]

CAS Number 10345-87-6 [3]

Molecular Formula C12H120 [2][3]

Molecular Weight 172.22 g/mol [2]

Appearance Typically a solid at room General Knowledge

temperature

Key Spectroscopic Features

Signals expected for phenyl

protons, vinylic proton, and

General Spectroscopic

IH NMR
aliphatic protons of the Principles
cyclohexene ring.
Signals expected for carbonyl
carbon (~190-200 ppm), vinylic ~ General Spectroscopic
15C NMR ( ppm), viny P P

carbons, aromatic carbons,

and aliphatic carbons.

Principles

IR Spectroscopy

Strong absorption for C=0
stretch (conjugated, ~1660-
1680 cm~1), C=C stretch
(~1600-1640 cm™1).

General Spectroscopic

Principles

Mass Spectrometry

Molecular ion peak (M*) at m/z
=172.

[2]

Conclusion and Future Outlook

3-Phenyl-2-cyclohexen-1-one is more than just a simple organic molecule; it is a powerful

building block with proven utility and significant potential. Its straightforward synthesis,

combined with the versatile reactivity of the enone system, makes it an attractive starting point

for constructing complex molecular architectures. The demonstrated anticancer and

antimicrobial activities of its derivatives underscore its importance as a privileged scaffold in

medicinal chemistry.
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Future research will likely focus on the development of novel asymmetric synthetic methods to
access enantiomerically pure derivatives, expanding the library of compounds for biological
screening. Further investigation into the precise molecular mechanisms of action for its
biologically active derivatives will be crucial for designing next-generation therapeutic agents
with improved potency and selectivity. The continued exploration of this scaffold promises to
yield new discoveries in both synthetic methodology and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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